Desisobutyl nisoldipine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-6-4-5-7-11(10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTNUCYFOBDUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74936-71-3 | |
| Record name | Desisobutyl nisoldipine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074936713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESISOBUTYL NISOLDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWX356RL16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry
Chemical Synthesis of Desisobutyl Nisoldipine (B1678946) and Analogues
The primary route for synthesizing 1,4-dihydropyridine (B1200194) (1,4-DHP) scaffolds, including that of desisobutyl nisoldipine, is the Hantzsch dihydropyridine (B1217469) synthesis. organic-chemistry.orgbeilstein-journals.org This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. organic-chemistry.org For the synthesis of this compound, the key precursors would be 2-nitrobenzaldehyde, methyl acetoacetate (B1235776), and an isobutyl acetoacetate equivalent, along with an ammonia source.
The classical Hantzsch method often requires long reaction times and can result in low yields. tandfonline.com Consequently, numerous modified and more efficient synthetic protocols have been developed. These advancements include the use of various catalysts and reaction conditions to improve yields and reduce reaction times. bhu.ac.in For instance, microwave-assisted synthesis has been shown to significantly accelerate the formation of dihydropyridine derivatives. nih.gov Furthermore, the use of catalysts such as ceric ammonium (B1175870) nitrate (B79036) (CAN) under solvent-free conditions presents a greener and more efficient alternative. nih.gov
The synthesis of various nisoldipine analogues has been explored to investigate structure-activity relationships. nih.gov These syntheses often follow the fundamental Hantzsch reaction pathway, with modifications in the starting aldehydes and β-ketoesters to produce a range of derivatives. researchgate.netnih.gov
Table 1: Comparison of Catalysts in Hantzsch Dihydropyridine Synthesis
| Catalyst | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| None (Classical) | Reflux in ethanol (B145695) or acetic acid | Simple setup | Long reaction times, low yields tandfonline.com |
| Ceric Ammonium Nitrate (CAN) | Room temperature, solvent-free | High yields, short reaction time, green approach nih.gov | May require specific substrate compatibility |
| Microwave Irradiation | Sealed vessel, various solvents | Rapid synthesis, high efficiency beilstein-journals.orgnih.gov | Requires specialized equipment |
| Nano-biocatalysts | Mild conditions | Recyclable, environmentally friendly researchgate.net | Catalyst preparation can be complex |
| Lewis/Brønsted Acids | Various | Can improve yields and selectivity | Catalyst removal may be necessary |
Biocatalytic Approaches for Desisobutyl Moiety Formation
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com While direct biocatalytic synthesis of the entire this compound molecule is not extensively documented, enzymatic reactions can be strategically employed for the formation or modification of the desisobutyl moiety.
One plausible biocatalytic approach is the enzymatic dealkylation of a suitable precursor. Lipases and other hydrolases are known to catalyze the hydrolysis of esters under mild conditions. mdpi.com A precursor molecule with an isobutyl ester group could potentially be selectively hydrolyzed by a specific lipase (B570770) to yield the corresponding carboxylic acid, a key step in forming the desisobutyl structure. The high stereoselectivity of enzymes is a significant advantage in such transformations. mdpi.com
Furthermore, oxygenase enzymes can be utilized for the hydroxylation of C-H bonds, which could be a step in a pathway to form or modify the alkyl chain. researchgate.net While not a direct formation of the desisobutyl group, these enzymatic transformations highlight the potential of biocatalysis in creating diverse analogues. The use of nano-biocatalysts, which combine the advantages of nanomaterials and enzymes, is also an emerging area with potential applications in dihydropyridine synthesis. researchgate.net
Role of Precursor Stereochemistry in this compound Synthesis
Stereochemistry plays a critical role in the pharmacological activity of dihydropyridine derivatives. patsnap.com Nisoldipine itself is a chiral molecule and is marketed as a racemic mixture. nih.gov The two enantiomers often exhibit different pharmacological and pharmacokinetic profiles. researchgate.net Therefore, the stereoselective synthesis of dihydropyridines is a significant area of research.
The Hantzsch synthesis, when using unsymmetrical precursors, typically results in a racemic mixture. rsu.lv To obtain enantiomerically pure compounds, several strategies can be employed. One approach is the use of chiral auxiliaries attached to one of the precursors. novapublishers.com These auxiliaries can direct the cyclization reaction to favor the formation of one enantiomer over the other.
Another strategy involves the use of chiral catalysts, such as chiral BINOL-derived phosphoric acids, in organocatalytic enantioselective versions of the Hantzsch reaction. mdpi.com The development of such methods is crucial for producing pharmacologically important 1,4-dihydropyridine-3,5-dicarboxylates with high enantiomeric excess. mdpi.com The absolute stereochemistry of the precursors directly influences the stereochemical outcome of the final product, making the control of precursor stereochemistry a fundamental aspect of synthesizing chiral dihydropyridine drugs and their analogues. ijpsr.com
Reaction Pathway Engineering for Optimized Formation
Optimizing the reaction pathway for the synthesis of this compound and its analogues is essential for improving yield, purity, and cost-effectiveness. This can be achieved by carefully controlling various reaction parameters.
Key Optimization Parameters:
Catalyst Selection: The choice of catalyst can dramatically influence the reaction rate and yield. As indicated in Table 1, various catalysts from simple acids and bases to more complex nano-biocatalysts have been employed. nih.govresearchgate.net
Solvent and Temperature: The reaction medium and temperature are critical. While classical methods use organic solvents at high temperatures, newer "green" approaches utilize aqueous media or even solvent-free conditions. tandfonline.com
Reactant Stoichiometry: Adjusting the molar ratios of the aldehyde, β-ketoester, and ammonia source can optimize the yield and minimize the formation of side products.
Reaction Time: Optimization of the reaction time is crucial to ensure complete conversion of the starting materials while preventing the degradation of the product. researchgate.net
Recent advancements in flow chemistry and microwave-assisted synthesis have provided powerful tools for reaction optimization. beilstein-journals.orgnih.gov These techniques allow for precise control over reaction parameters, leading to higher yields, shorter reaction times, and improved product purity.
Table 2: Influence of Reaction Conditions on Hantzsch Synthesis Yield
| Parameter | Condition A | Condition B | Outcome |
|---|---|---|---|
| Catalyst | None | Ceric Ammonium Nitrate | Higher yield with CAN nih.gov |
| Solvent | Ethanol | Water | Greener synthesis, potentially high yield tandfonline.com |
| Temperature | Reflux | Room Temperature | Milder conditions, energy efficient nih.gov |
| Energy Source | Conventional Heating | Microwave Irradiation | Faster reaction with microwave nih.gov |
Isolation and Purification Strategies for Research Grade Material
Obtaining research-grade this compound requires effective isolation and purification techniques to remove unreacted starting materials, catalysts, and side products.
The initial isolation of the crude product from the reaction mixture is often achieved by precipitation followed by filtration. acs.org The crude product is then subjected to one or more purification steps.
Common Purification Techniques:
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical for obtaining high-purity crystals.
Column Chromatography: This is a highly effective technique for separating compounds with different polarities. Silica gel is a common stationary phase, and the mobile phase is a mixture of solvents optimized for the specific separation. nih.gov High-performance liquid chromatography (HPLC) is a powerful variant of this technique used for both analytical and preparative-scale purification. nih.gov
Thin-Layer Chromatography (TLC): While primarily an analytical tool for monitoring reaction progress and identifying compounds, TLC can also be used for small-scale preparative separations. nih.gov
For chiral compounds, specialized chromatographic techniques using chiral stationary phases are necessary to separate enantiomers. mdpi.com The development of efficient chromatographic methods is essential for obtaining the individual enantiomers of chiral dihydropyridines for pharmacological evaluation. nih.gov
Stereochemical Aspects and Chiral Investigations
Stereoselective Formation Pathways of Desisobutyl Nisoldipine (B1678946) Enantiomers
The formation of Desisobutyl nisoldipine enantiomers is a direct consequence of the stereoselective metabolism of the parent drug, nisoldipine. Nisoldipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isoenzyme. pharmacompass.comdrugs.comnih.gov This metabolic process is highly stereoselective, leading to different plasma concentrations of the parent enantiomers. Following oral administration, the concentration of the pharmacologically active (+)-nisoldipine enantiomer is approximately six times higher than that of the inactive (-)-nisoldipine enantiomer. fda.gov
This disparity is due to a highly stereoselective intrinsic clearance, where one enantiomer is metabolized more rapidly than the other. nih.gov Consequently, the enzymatic reactions that lead to the formation of metabolites, including the dealkylation to form this compound, proceed at different rates for each parent enantiomer. This results in a non-racemic mixture of this compound enantiomers, with the specific ratio being dependent on the stereopreference of the metabolizing enzymes. The primary biotransformation pathway for nisoldipine involves the hydroxylation of the isobutyl ester side chain, but other metabolic pathways, such as the formation of this compound, also occur. fda.govdrugbank.com
**4.2. Chiral Analytical Methodologies for Enantiomeric Purity Assessment
The investigation of stereochemical aspects of this compound and its parent compound requires analytical methods capable of resolving the enantiomers. Chiral chromatography and electrophoresis are essential tools for assessing enantiomeric purity and studying stereoselective pharmacokinetics.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone technique for the enantiomeric separation of dihydropyridine (B1217469) derivatives. nih.govnih.gov Polysaccharide-based CSPs are particularly effective for this class of compounds. tandfonline.com For the metabolite m-nisoldipine (a synonym for this compound), a specific chiral HPLC method has been developed that achieves baseline resolution of its R- and S-enantiomers. semanticscholar.org The method utilizes a CHIRALPAK AD-H column with a mobile phase composed of n-hexane and isopropanol. semanticscholar.org This approach allows for the accurate quantification of each enantiomer, which is crucial for metabolic and pharmacokinetic studies. semanticscholar.org
Table 1: Chiral HPLC Method for this compound (m-nisoldipine) Enantioseparation
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | CHIRALPAK AD-H (250 mm × 4.6mm, 5µm) |
| Mobile Phase | n-hexane-isopropanol (96:4) |
| Flow Rate | 0.7 mL/min |
| Detection Wavelength | 240 nm |
| Resolution Factor (Rs) | 1.6 |
Data sourced from Chinese Journal of Pharmaceutical Analysis. semanticscholar.org
Chiral Capillary Electrophoresis (CE) offers an alternative approach for the enantioseparation of chiral drugs and their metabolites. mdpi.com For dihydropyridine compounds, CE methods often employ cyclodextrins (CDs) as chiral selectors added to the background electrolyte. nih.govnih.gov Both neutral (e.g., alpha- and beta-CD) and negatively charged CDs (e.g., sulfobutyl ether-beta-CD) have been successfully used to resolve the enantiomers of acidic, neutral, and basic dihydropyridines. nih.govresearchgate.net The mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different electrophoretic mobilities, enabling their separation. nih.gov The choice of cyclodextrin type and concentration, along with the pH of the electrolyte, are critical parameters for optimizing the separation. nih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry, often surpassing HPLC in terms of speed and efficiency. chempartner.comamericanpharmaceuticalreview.com The use of supercritical carbon dioxide as the primary component of the mobile phase provides several advantages. selvita.com
Speed and Efficiency : The low viscosity and high diffusivity of supercritical fluids allow for the use of higher flow rates and longer columns compared to HPLC, resulting in separation times that are typically 3 to 5 times faster. chempartner.comchromatographyonline.com
Green Chemistry : SFC significantly reduces the consumption of toxic organic solvents, replacing them with environmentally benign CO2, which can be recycled. selvita.comchromatographyonline.com
Cost Reduction : The reduced use of organic solvents lowers both purchase and disposal costs. nih.gov
Fast Equilibration : Columns equilibrate much faster in SFC, which shortens the cycle times between analyses and speeds up method development. chempartner.comnih.gov
Complementary Selectivity : Chiral stationary phases can exhibit different spatial configurations in SFC compared to LC, potentially leading to different retention factors or elution orders, making SFC a complementary technique. chromatographyonline.com
Stereoselective Metabolism and Biotransformation
The biotransformation of nisoldipine is characterized by profound stereoselectivity. nih.gov The parent drug is metabolized extensively by CYP3A4 in the gut wall and liver. drugs.comnih.govfrontiersin.org Studies investigating the pharmacokinetics of nisoldipine enantiomers have shown significant differences in their metabolic clearance. nih.gov This differential metabolism is the primary reason that plasma concentrations are dominated by one enantiomer, the eutomer, even when the drug is administered as a 1:1 racemic mixture. nih.gov
This stereoselectivity extends to the formation of its metabolites. Research on the in-vitro stereoselective metabolism of m-nisoldipine (this compound) has been undertaken to characterize the specific metabolites and the Cytochrome P450 isoforms involved. semanticscholar.org The rate and pathway of biotransformation can differ for each enantiomer of this compound, influencing their subsequent clearance and potential activity.
Impact of Chirality on Molecular Interactions and Recognition
The chirality of 1,4-dihydropyridine (B1200194) derivatives is fundamental to their pharmacological activity. ic.ac.uk The C4 position of the dihydropyridine ring is a stereogenic center, and the spatial arrangement of the substituents at this position dictates the molecule's ability to interact with its biological target, the L-type calcium channel. mdpi.comnih.gov Receptors and enzymes are chiral entities themselves and thus can differentiate between the enantiomers of a chiral drug. ic.ac.uk
This chiral recognition results in enantiomers of unsymmetrical 1,4-dihydropyridines often exhibiting different, and sometimes opposing, biological activities. mdpi.comresearchgate.net For many dihydropyridine calcium channel blockers, one enantiomer (the eutomer) is significantly more potent in blocking the calcium channel than the other (the distomer). mdpi.com This difference in potency arises from a better fit of the eutomer into the specific binding site on the voltage-gated calcium channel, leading to a more stable drug-receptor complex and a greater pharmacological response. nih.gov Therefore, the three-dimensional structure of each this compound enantiomer determines its potential for molecular interactions with biological targets.
Mechanistic Investigations of Biological Activity
Modulation of Voltage-Gated Calcium Channels in vitro
The pharmacological activity of desisobutyl nisoldipine (B1678946) is primarily attributed to its modulation of L-type voltage-gated calcium channels, albeit with significantly reduced potency compared to its parent compound, nisoldipine.
Desisobutyl nisoldipine is formed through the hydroxylation of the isobutyl ester side chain of nisoldipine. This metabolic transformation results in a compound that retains some affinity for the L-type calcium channel, which is the primary target of dihydropyridine (B1217469) calcium channel blockers. While specific binding affinity data (such as Kd or Bmax values) for this compound are not extensively reported in publicly available literature, functional assays have demonstrated that it possesses approximately 10% of the calcium channel blocking activity of the parent nisoldipine molecule.
Functional assays, which measure the inhibition of calcium influx into cells, are crucial in determining the pharmacological potency of calcium channel blockers. For nisoldipine and its metabolites, these assays typically involve depolarizing vascular smooth muscle cells or cardiac myocytes and measuring the subsequent calcium current. The reduced activity of this compound in these assays indicates that the isobutyl group plays a significant role in the high-affinity binding and potent inhibition of L-type calcium channels characteristic of nisoldipine.
| Compound | Relative Activity on L-Type Calcium Channels |
|---|---|
| Nisoldipine | 100% |
| This compound | ~10% |
The structure-activity relationship (SAR) of dihydropyridine calcium channel blockers is well-established, with specific structural features being critical for their pharmacological activity. The 1,4-dihydropyridine (B1200194) ring is essential for activity, and the presence of ester groups at the C3 and C5 positions significantly influences potency and tissue selectivity.
In the case of this compound, the conversion of the isobutyl ester to a carboxylic acid at one of these positions drastically reduces its calcium channel blocking activity. This suggests that the size, lipophilicity, and hydrogen-bonding capacity of the ester substituent are crucial for optimal interaction with the dihydropyridine binding site on the L-type calcium channel. The bulkier and more lipophilic isobutyl group in nisoldipine likely contributes to a more favorable and stable interaction with the receptor, leading to its high potency. The introduction of a more polar carboxylic acid group in this compound likely diminishes this favorable interaction, resulting in a significant loss of activity.
Enzyme Interaction and Inhibition Studies
The metabolism of nisoldipine is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved. As a product of this metabolism, this compound's own interactions with these enzymes are of interest.
Nisoldipine is extensively metabolized by CYP3A4, and this interaction is a key determinant of its pharmacokinetic profile. While specific studies detailing the interaction of this compound with a full panel of CYP450 isoforms are limited, it is plausible that as a metabolite, it may also interact with CYP3A4 and potentially other isoforms. However, the extent and nature of these interactions (i.e., as a substrate or inhibitor) are not well-documented in the available literature. Given that the parent compound is a substrate of CYP3A4, it is likely that this compound may also be further metabolized by this or other CYP enzymes.
There is a lack of specific data in the scientific literature regarding the inhibition kinetics (IC50 and Ki values) of this compound on major metabolic enzymes, including the various CYP450 isoforms. Studies have reported the inhibitory effects of the parent compound, nisoldipine, on the metabolism of other drugs. For instance, nisoldipine has been shown to inhibit the metabolism of ivacaftor, a CYP3A4 substrate, with IC50 values of 6.55 µM in rat liver microsomes and 9.10 µM in human liver microsomes. This indicates that nisoldipine itself can act as an inhibitor of CYP3A4. The inhibitory potential of its metabolite, this compound, has not been similarly characterized.
| Inhibitor | System | IC50 (µM) |
|---|---|---|
| Nisoldipine | Rat Liver Microsomes | 6.55 |
| Nisoldipine | Human Liver Microsomes | 9.10 |
| This compound | Not Reported | Not Reported |
As the primary metabolite of nisoldipine, this compound is inherently a product of a major drug metabolism pathway. The formation of this compound is a clear indication that nisoldipine is a substrate for metabolic enzymes, primarily CYP3A4.
Whether this compound itself acts as a significant substrate for further metabolism or as an inhibitor of drug metabolism pathways is not well-established. Generally, metabolites are often more polar than the parent drug, facilitating their excretion. It is possible that this compound undergoes further phase II metabolism (e.g., glucuronidation) before elimination. Without specific inhibitory kinetic data (IC50 or Ki values), it is difficult to ascertain whether this compound plays a clinically significant role as an inhibitor of CYP enzymes. Given its reduced pharmacological activity compared to nisoldipine, it is often presumed to have a lesser impact on drug-drug interactions, but empirical data are lacking.
Non-Canonical Biological Activities and Associated Mechanisms
Beyond the expected activity related to calcium channel modulation, which is inferred from its parent compound, the non-canonical biological activities of this compound are not well characterized in scientific literature. The primary focus of metabolic studies on nisoldipine has been on the pathways of its degradation and elimination, rather than the specific biological actions of its metabolites.
Investigation of Novel Cellular Targets
Currently, there is a significant lack of research specifically investigating novel cellular targets for this compound. Scientific studies have predominantly centered on the parent drug, nisoldipine, and its well-established interaction with L-type calcium channels. While it is plausible that this compound may possess some affinity for these channels, albeit likely with different potency, dedicated studies to identify other potential cellular interactors are not available in the public domain. The exploration of a unique target profile for this metabolite remains an open area for future research.
Mechanisms of Interference with Cellular Processes (e.g., virus internalization)
There is no direct scientific evidence available that details the mechanisms by which this compound may interfere with cellular processes such as virus internalization. Research has been conducted on the parent compound, nisoldipine, demonstrating its ability to inhibit the internalization of certain viruses, like influenza A, by affecting cellular calcium influx which is crucial for the viral entry process. However, these findings have not been specifically replicated or studied with this compound. Therefore, any potential role of this metabolite in interfering with viral entry or other cellular processes is purely speculative at this time and lacks empirical support.
Receptor Binding Profiling for Off-Target Interactions
A comprehensive receptor binding profile for this compound to assess its off-target interactions is not publicly available. Such studies are essential for understanding the full pharmacological profile of a compound and identifying potential secondary mechanisms of action or unforeseen side effects. Without this data, the selectivity of this compound for any particular receptor or enzyme remains uncharacterized.
Computational Chemistry and Cheminformatics for Metabolite Research
Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular docking and molecular dynamics (MD) simulations are pivotal computational methods for elucidating the interactions between a small molecule (ligand), such as Desisobutyl nisoldipine (B1678946), and a protein.
Molecular Docking predicts the preferred orientation of a ligand when bound to a protein's active site. This technique is instrumental in understanding the binding affinity and mode of interaction. For Desisobutyl nisoldipine, docking studies could be employed to investigate its interaction with the L-type calcium channel, the primary target of its parent drug, nisoldipine. By comparing the docking scores and binding poses of this compound with those of nisoldipine, researchers could hypothesize whether the metabolite retains any calcium channel blocking activity. Furthermore, docking could explore the binding of this compound to metabolic enzymes like CYP3A4, providing insights into its potential for further metabolism or enzyme inhibition.
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time, offering a more realistic representation of the biological environment. An MD simulation would start with the docked pose of this compound in the protein's binding site and simulate the movements of atoms over a specific period. This allows for the assessment of the stability of the binding pose, the identification of key amino acid residues involved in the interaction, and the calculation of binding free energies. Such simulations could reveal, for instance, whether the this compound-calcium channel complex is stable, suggesting a potential for sustained biological effect, or if the interaction is transient.
Table 1: Hypothetical Molecular Docking Results of this compound with Biological Targets This table presents hypothetical data for illustrative purposes.
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| L-type Calcium Channel (Cav1.2) | Nisoldipine | -9.8 | Tyr145, Ser148, Trp189 |
| L-type Calcium Channel (Cav1.2) | This compound | -7.2 | Tyr145, Ser148 |
| Cytochrome P450 3A4 | Nisoldipine | -8.5 | Arg105, Ser119, Phe304 |
| Cytochrome P450 3A4 | This compound | -8.1 | Arg105, Ser119, Phe304 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds like dihydropyridines, a QSAR model could be developed to predict the calcium channel blocking activity based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
Quantitative Structure-Property Relationship (QSPR) models are similar to QSAR but predict physicochemical properties rather than biological activity. A QSPR model could be used to predict properties of this compound such as its solubility, melting point, or chromatographic retention time, which are valuable for its isolation and characterization.
In Silico Prediction of Metabolic Transformations and Enzyme Attack Sites
Given that this compound is itself a product of metabolism, it is plausible that it undergoes further biotransformation. In silico metabolism prediction tools can identify the most likely sites on a molecule that are susceptible to enzymatic attack and predict the resulting metabolites. These tools often use a combination of rule-based systems, which contain information about known metabolic reactions, and machine learning models trained on large datasets of metabolic data.
For this compound, these programs could predict potential sites for subsequent Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. For example, the software might highlight the aromatic ring or the remaining ester group as potential sites for further modification by cytochrome P450 enzymes or other metabolic enzymes. This information is crucial for identifying all potential metabolites in experimental studies and for understanding the complete clearance pathway of nisoldipine.
Metabolic Pathway Prediction Algorithms (e.g., BNICE, META, PPS, CATABOL)
Metabolic pathway prediction algorithms take the in silico prediction of metabolic transformations a step further by attempting to construct the entire metabolic pathway of a compound. These algorithms can be particularly useful in understanding the fate of a drug and its metabolites within an organism.
By inputting the structure of nisoldipine, these algorithms could potentially generate a comprehensive metabolic map that includes the formation of this compound and its subsequent biotransformations. This would provide a holistic view of the metabolic cascade and help in identifying all potential downstream metabolites that might be present in biological samples.
Ligand-Based and Structure-Based Virtual Screening for Potential Interactions
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.
Ligand-Based Virtual Screening uses the structure of a known active ligand, such as nisoldipine, as a template to find other molecules with similar properties. This approach could be used to screen for compounds that might have similar off-target effects as this compound by comparing their structural and chemical features.
Structure-Based Virtual Screening utilizes the three-dimensional structure of a protein target. A library of compounds, which could include this compound and other metabolites, can be docked into the binding site of various proteins to identify potential off-target interactions. This is important for assessing the potential for adverse drug reactions or drug-drug interactions, as metabolites can sometimes interact with different proteins than the parent drug, leading to unexpected pharmacological or toxicological effects. For instance, screening this compound against a panel of common off-targets like hERG or various nuclear receptors could provide valuable safety information.
Table 2: Physicochemical Properties of this compound Data sourced from PubChem.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O6 |
| Molecular Weight | 332.31 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 5 |
| Exact Mass | 332.10083623 Da |
| Topological Polar Surface Area | 121 Ų |
| Heavy Atom Count | 24 |
| Formal Charge | 0 |
Degradation Pathways and Stability Profiling
Identification of Chemical Degradation Products
Forced degradation studies are a critical component in the development of pharmaceuticals, providing insight into the intrinsic stability of a drug substance. Such studies for dihydropyridine (B1217469) compounds typically involve exposure to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products.
While specific studies identifying the chemical degradation products arising directly from desisobutyl nisoldipine (B1678946) are not extensively documented, the degradation of the closely related parent compound, nisoldipine, is well-characterized. The primary degradation pathway for nisoldipine involves the oxidation of its 1,4-dihydropyridine (B1200194) ring to form the corresponding pyridine (B92270) derivative, known as dehydro nisoldipine.
Table 1: Known Degradation Products of the Parent Compound, Nisoldipine
| Degradation Product | Formation Condition | Chemical Name |
| Nitrosophenylpyridine analog | Daylight Exposure | 4-(2-nitrosophenyl) pyridine analogue of nisoldipine |
| Nitrophenylpyridine analog (Dehydro Nisoldipine) | UV Light Exposure / Oxidation | 2,6-Dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylic acid 3-methyl 5-(2-methylpropyl) ester |
This table is based on the degradation of the parent compound, nisoldipine, due to a lack of specific data for desisobutyl nisoldipine.
Photodegradation Mechanisms and Kinetics
The photosensitivity of 1,4-dihydropyridine derivatives is a known characteristic. Exposure to light, particularly UV radiation, can induce degradation.
Studies on solid-state nisoldipine have shown that it undergoes photodegradation. nih.gov Exposure to daylight primarily results in the formation of the nitrosophenylpyridine analog. nih.gov When exposed to more energetic UV light, the formation of the nitrophenylpyridine analog (dehydro nisoldipine) is observed. nih.gov The kinetics of this photodegradation in the solid state have been reported to follow a zero-order reaction model. nih.gov
A detailed investigation into the specific photodegradation mechanisms and kinetics of this compound has not been reported in the available scientific literature. However, it is plausible that its 1,4-dihydropyridine core would exhibit similar photosensitivity to that of nisoldipine and other related compounds.
Hydrolytic and Oxidative Stability Studies in Various Media
Stability studies under hydrolytic (acidic, basic, and neutral pH) and oxidative conditions are essential for understanding a compound's robustness. For many dihydropyridine calcium channel blockers, the ester linkages can be susceptible to hydrolysis, and the dihydropyridine ring is prone to oxidation.
The anodic (oxidative) behavior of the parent compound, nisoldipine, involves the oxidation of the 1,4-dihydropyridine ring to yield the pyridine derivative. nih.govresearchgate.net The cathodic (reductive) process involves the reduction of the nitroaromatic group. nih.govresearchgate.net
Specific data from hydrolytic and oxidative stability studies conducted on this compound in various media are not available in the reviewed literature.
Influence of Environmental Factors on Degradation
Environmental factors such as temperature, humidity, and light play a significant role in the stability of chemical compounds. For photosensitive molecules like dihydropyridines, light is a critical factor. Stability testing often involves exposing the substance to controlled conditions of temperature and humidity (e.g., 40°C / 75% RH) to accelerate degradation and predict shelf-life.
While general stability studies have been performed on formulations containing the parent drug nisoldipine, confirming its sensitivity to light, specific research detailing the influence of various environmental factors on the degradation of this compound is currently lacking.
Comparative Academic Studies with Parent Compound Nisoldipine
Comparative Metabolic Pathway Mapping
Nisoldipine (B1678946) undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall, which accounts for its low systemic bioavailability. The metabolic process is complex, involving several biotransformation reactions. The formation of desisobutyl nisoldipine is a key step in the metabolic cascade of nisoldipine.
The primary metabolic pathway of nisoldipine involves the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analogue and hydrolysis of the ester side chains. The formation of this compound occurs through the hydrolytic cleavage of the isobutyl ester group from the nisoldipine molecule. This process can be preceded or followed by other metabolic alterations, including hydroxylation of the alkyl side chains.
| Feature | Nisoldipine | This compound |
| Metabolic Precursor | N/A (Parent Compound) | Nisoldipine |
| Primary Metabolic Enzyme | Cytochrome P450 3A4 (CYP3A4) | Formed via hydrolysis, potentially involving esterases. |
| Key Metabolic Reaction | Oxidation of dihydropyridine ring, ester hydrolysis | Formation via hydrolysis of the isobutyl ester group of nisoldipine. |
| Further Metabolism | Undergoes further biotransformations to various metabolites. | May undergo further metabolic reactions. |
Comparative Spectroscopic and Chromatographic Profiles
The structural differences between nisoldipine and this compound give rise to distinct spectroscopic and chromatographic characteristics, which are fundamental for their analytical determination in biological matrices.
Spectroscopic Profiles:
In mass spectrometry (MS), nisoldipine and this compound would exhibit different molecular ion peaks due to the difference in their molecular weights, arising from the absence of the isobutyl group (C4H9) in the latter. The fragmentation patterns in tandem MS (MS/MS) would also differ, providing a basis for their specific identification and quantification.
In nuclear magnetic resonance (NMR) spectroscopy, the spectrum of nisoldipine would show characteristic signals for the isobutyl group protons, which would be absent in the spectrum of this compound. The chemical shifts of the protons and carbons in the vicinity of the ester group would also be altered.
Chromatographic Profiles:
High-performance liquid chromatography (HPLC) is a commonly employed technique for the separation and quantification of nisoldipine and its metabolites. Due to the difference in polarity—this compound being more polar than nisoldipine due to the presence of a carboxylic acid group—their retention times on a reversed-phase HPLC column would be different. Nisoldipine, being more lipophilic, would have a longer retention time compared to the more polar this compound.
| Analytical Technique | Nisoldipine | This compound |
| Mass Spectrometry (MS) | Higher molecular ion peak. | Lower molecular ion peak (loss of C4H9). |
| NMR Spectroscopy | Presence of signals for the isobutyl group. | Absence of signals for the isobutyl group. |
| Reversed-Phase HPLC | Longer retention time (more lipophilic). | Shorter retention time (more polar). |
Comparative Enantiomeric Disposition and Behavior
Nisoldipine is a chiral compound and is administered as a racemic mixture of two enantiomers, (+)-nisoldipine and (-)-nisoldipine. The metabolism of nisoldipine is stereoselective, with the (+)-enantiomer being more pharmacologically active and exhibiting different pharmacokinetic properties compared to the (-)-enantiomer.
This stereoselectivity in the metabolism of the parent compound directly influences the enantiomeric composition of its metabolites, including this compound. The rate of formation of this compound from each enantiomer of nisoldipine is likely to be different, leading to a non-racemic mixture of this compound enantiomers in vivo. However, specific studies detailing the enantiomeric disposition and behavior of this compound are limited. The analysis of the enantiomers of nisoldipine and its metabolites typically requires chiral chromatography techniques.
| Aspect | Nisoldipine | This compound |
| Chirality | Exists as a racemic mixture of (+)- and (-)-enantiomers. | Expected to be chiral, with its enantiomeric composition dependent on the stereoselective metabolism of nisoldipine. |
| Metabolism | Undergoes stereoselective metabolism. | Formation is likely stereoselective. |
| Pharmacological Activity | (+)-enantiomer is the more active eutomer. | Enantiomer-specific activity is not well-documented. |
Comparative Mechanistic Biological Activity Assessment
While comprehensive studies on the mechanistic biological activity of this compound are not widely available, it is a general principle of drug metabolism that the process often leads to the formation of more polar, less active compounds that are more readily excreted. A hydroxylated derivative of the isobutyl side chain of nisoldipine has been identified as the only active metabolite, possessing about 10% of the parent compound's activity. Given that this compound has lost the entire isobutyl group, its affinity for the L-type calcium channel is expected to be significantly reduced or abolished compared to nisoldipine. Therefore, it is highly probable that this compound is pharmacologically inactive or possesses substantially lower activity than the parent compound.
| Feature | Nisoldipine | This compound |
| Mechanism of Action | Blocks L-type calcium channels. | Expected to have significantly reduced or no affinity for L-type calcium channels. |
| Pharmacological Effect | Potent vasodilator and antihypertensive agent. | Likely pharmacologically inactive or possesses minimal activity. |
| Clinical Significance | Primary therapeutic agent. | Primarily a product of detoxification and elimination pathways. |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Desisobutyl nisoldipine in preclinical studies?
- Methodological Answer : Synthesis typically involves stereoselective routes, such as Hantzsch dihydro-pyridine synthesis, followed by dealkylation to remove the isobutyl group. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation. Thermal stability should be assessed via differential scanning calorimetry (DSC) .
Q. How can researchers validate the purity and identity of this compound batches?
- Methodological Answer : Purity is validated using reversed-phase HPLC with UV detection (λ = 240 nm), comparing retention times against reference standards. Identity confirmation combines Fourier-transform infrared spectroscopy (FTIR) for functional groups and X-ray crystallography for stereochemical analysis. Batch reproducibility must adhere to ICH Q2(R1) guidelines .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer : Calcium channel blocking activity is assessed using voltage-clamp electrophysiology in transfected HEK293 cells expressing L-type Ca²⁺ channels. Dose-response curves (IC₅₀) should be generated with nifedipine as a positive control. Parallel assays (e.g., fluorometric intracellular Ca²⁺ flux) validate target engagement .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating this compound’s inhibitory effects on cytochrome P450 (CYP) enzymes?
- Methodological Answer : Use human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4, CYP2C9) with probe substrates (e.g., midazolam for CYP3A4). Pre-incubate this compound with NADPH to assess time-dependent inhibition. Include ketoconazole (CYP3A4 inhibitor) and sulfaphenazole (CYP2C9 inhibitor) as controls. Calculate inhibition constants (Kᵢ) using nonlinear regression of velocity vs. inhibitor concentration plots .
Q. How do pharmacokinetic parameters of this compound vary between rodent models and human hepatocytes?
- Methodological Answer : Conduct parallel studies:
- In rats : Administer 10 mg/kg orally; collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h. Analyze using LC-MS/MS for AUC, Cₘₐₓ, t₁/₂, and CL/F.
- In human hepatocytes : Use sandwich-cultured hepatocytes to predict hepatic clearance and biliary excretion. Compare intrinsic clearance (CLᵢₙₜ) scaled to in vivo using physiologically based pharmacokinetic (PBPK) modeling. Address species differences in CYP expression .
Q. How should researchers resolve contradictions in this compound’s efficacy data across different experimental models?
- Methodological Answer : Apply a tiered approach:
Replicate studies under identical conditions (e.g., dose, vehicle, endpoint measurements).
Cross-validate assays : Compare patch-clamp electrophysiology (single-cell) with tissue-level myography (e.g., rat aortic ring relaxation).
Meta-analysis : Pool data from multiple labs using random-effects models to account for heterogeneity. Report 95% confidence intervals and I² statistics .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?
- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) for population pharmacokinetics. For efficacy-toxicity balance, apply Emax models with Bayesian posterior predictive checks. Report effect sizes (Cohen’s d) for inter-group comparisons and adjust for multiple testing (e.g., Bonferroni correction) .
Q. How can researchers differentiate between direct and off-target effects of this compound in complex biological systems?
- Methodological Answer : Employ CRISPR-Cas9 knockout models (e.g., CACNA1C deletion in cardiomyocytes) to isolate L-type Ca²⁺ channel effects. Off-target profiling via kinase selectivity panels (e.g., Eurofins KinaseProfiler) identifies secondary targets. Confirm specificity using rescue experiments with wild-type vs. mutant channels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
